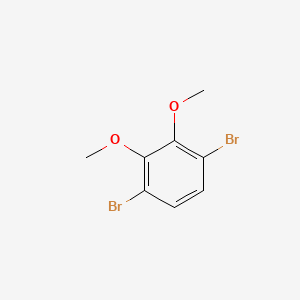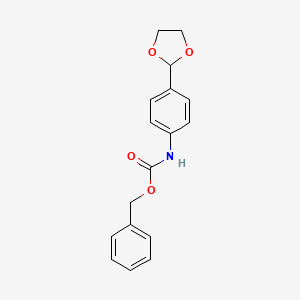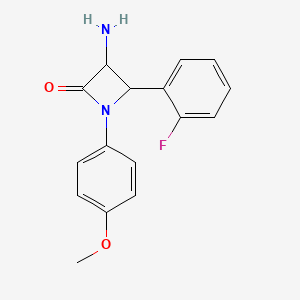![molecular formula C14H10ClN3S B11837937 [2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88594-28-9](/img/structure/B11837937.png)
[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile is a heterocyclic compound that features a unique structure combining a thiophene ring, an imidazo[1,2-a]pyridine ring, and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This multicomponent reaction is efficient and allows for the preparation of a wide range of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
Its structure can be modified to create derivatives with various biological activities, such as antimicrobial, antiviral, and anticancer properties .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mecanismo De Acción
The mechanism of action of [2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents, leading to different biological activities and applications.
Uniqueness
The uniqueness of [2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile lies in its combination of a thiophene ring and an imidazo[1,2-a]pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
88594-28-9 |
|---|---|
Fórmula molecular |
C14H10ClN3S |
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
2-[2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C14H10ClN3S/c1-9-2-5-13-17-14(11-3-4-12(15)19-11)10(6-7-16)18(13)8-9/h2-5,8H,6H2,1H3 |
Clave InChI |
OXSSYPPKLZCGID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=C2CC#N)C3=CC=C(S3)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)


![1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine](/img/structure/B11837882.png)


![Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B11837900.png)


![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11837933.png)



